2-(Tert-butoxy)-2-oxoacetic acid

Organic Synthesis Process Chemistry Reagent Handling

2-(Tert-butoxy)-2-oxoacetic acid (CAS 35448-10-3), also known as oxalic acid mono-tert-butyl ester, is a C6H10O4 monoester of oxalic acid with a molecular weight of 146.14 g/mol. As an oxalate half-ester, it uniquely combines a free carboxylic acid group and an acid-labile tert-butyl ester in a compact, bifunctional scaffold, positioning it as a key intermediate in the synthesis of pharmaceuticals, PROTACs, and other complex molecules.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
Cat. No. B12507588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butoxy)-2-oxoacetic acid
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(=O)O
InChIInChI=1S/C6H10O4/c1-6(2,3)10-5(9)4(7)8/h1-3H3,(H,7,8)
InChIKeyXFORQVOFSGYRFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tert-butoxy)-2-oxoacetic Acid for Advanced Synthesis: Procurement & Differentiation Guide


2-(Tert-butoxy)-2-oxoacetic acid (CAS 35448-10-3), also known as oxalic acid mono-tert-butyl ester, is a C6H10O4 monoester of oxalic acid with a molecular weight of 146.14 g/mol [1]. As an oxalate half-ester, it uniquely combines a free carboxylic acid group and an acid-labile tert-butyl ester in a compact, bifunctional scaffold, positioning it as a key intermediate in the synthesis of pharmaceuticals, PROTACs, and other complex molecules [2]. Its computed XLogP3 of 1.1 and topological polar surface area of 63.6 Ų underpin its utility in balancing reactivity with acceptable organic-phase partitioning [1].

Procurement Risk: Why Generic Oxalate Ester Alternatives Cannot Replace 2-(Tert-butoxy)-2-oxoacetic Acid


Substituting 2-(tert-butoxy)-2-oxoacetic acid with simpler oxalate esters like mono-methyl or mono-ethyl oxalate, or even oxalic acid itself, introduces significant risk in multi-step syntheses due to profound differences in steric profile and orthogonal deprotection capability . The bulky tert-butyl ester of the target compound provides kinetic stability against nucleophilic attack compared to linear alkyl esters, enhancing chemoselectivity. Critically, its cleavage via an SN1-type mechanism under mild anhydrous acidic conditions (e.g., 50% TFA in DCM at RT) is uniquely orthogonal to the hydrolysis of methyl or ethyl esters, which require much harsher conditions, enabling its use as a stable, latently reactive building block in complex molecule construction [1].

Quantitative Evidence: Differentiating Performance Metrics for 2-(Tert-butoxy)-2-oxoacetic Acid


Physical State: Controlled Liquid Handling Versus Solid Comparators

2-(Tert-butoxy)-2-oxoacetic acid is a liquid at standard laboratory temperatures, with a predicted boiling point of 218.7 °C, which distinguishes it from solid-state alternatives and facilitates precise liquid handling for automated synthesis [1]. In contrast, the parent compound, anhydrous oxalic acid, is a solid with a melting point of 189.5 °C, and the fully protected analog, di-tert-butyl oxalate, is also a solid with a melting point of 69-72 °C . This physical state difference eliminates the need for solvent-assisted transfer of a solid reagent, improving stoichiometric accuracy in small-scale reactions.

Organic Synthesis Process Chemistry Reagent Handling

PROTAC Linker Application: A Bifunctional Role Unfulfilled by Simple Esters

The bifunctional nature of 2-(tert-butoxy)-2-oxoacetic acid enables its direct use as a protecting-group-stabilized linker in proteolysis-targeting chimeras (PROTACs). This is specifically demonstrated in the commercial research tool AP-1, where the compound serves as the bridging unit connecting an ALK-targeting ligand to a pomalidomide-based E3 ligase ligand [1]. This application exploits the orthogonal reactivity of the free acid for one conjugation and the subsequent controlled cleavage of the tert-butyl ester to reveal a second acid handle, a sequential bifunctionality not achievable with symmetrical oxalate diesters (e.g., dimethyl oxalate) or the parent diacid.

PROTACs Targeted Protein Degradation Bifunctional Linkers

Orthogonal Acid-Lability: Selective t-Butyl Ester Cleavage for Chemoselective Deprotection

The acid-lability of the tert-butyl ester in 2-(tert-butoxy)-2-oxoacetic acid offers a significant operational advantage over other mono-alkyl oxalate esters. This ester is cleaved by mild anhydrous acidolysis (e.g., 50% TFA in DCM at room temperature), operating via an AAL1/SN1 mechanism facilitated by the formation of a stable tert-butyl cation [1]. In contrast, the corresponding cleavage of mono-methyl or mono-ethyl oxalate esters requires forcing conditions like prolonged reflux in strong acids, which can be incompatible with other sensitive functionalities present in advanced synthetic intermediates [2].

Chemoselective Deprotection Peptide Chemistry Protecting Group Strategy

Optimal Application Scenarios for 2-(Tert-butoxy)-2-oxoacetic Acid Based on Observed Differentiation


Construction of PROTACs and Heterobifunctional Probes

Its validated role as a masked, bifunctional linker in the commercial PROTAC AP-1 directly informs its most impactful application [1]. In this scenario, the free carboxylic acid is first used to conjugate to one ligand, followed by removal of the tert-butyl group to generate a second acid handle for coupling to a second ligand. This sequential, chemoselective strategy is fundamental to building heterobifunctional protein degraders, making this compound a superior and direct procurement choice over competing oxalate esters that lack this built-in orthogonality.

Synthesis of Acid-Sensitive Pharmaceutical Intermediates

The mild acid-lability of the tert-butyl ester enables its use as a synthon for introducing a protected oxalyl unit into a target molecule [1]. It can be coupled via its free acid, and the resulting conjugate can later be globally deprotected under anhydrous acidic conditions. This two-step strategy—coupling followed by mild deprotection—circumvents the harsh hydrolytic conditions required for methyl/ethyl esters, preserving the integrity of acid-sensitive moieties like acetals or Boc-protected amines in the final stages of pharmaceutical molecule synthesis.

Automated Library Synthesis and Micro-Scale Parallel Chemistry

The liquid physical state of 2-(tert-butoxy)-2-oxoacetic acid, as opposed to the solid forms of competing reagents like oxalic acid or di-tert-butyl oxalate, makes it particularly well-suited for high-throughput experimentation [1]. Its direct use as a pump-dispensable liquid in an automated synthesizer removes the need for preparing stock solutions of solid reagents, enhancing reproducibility in the parallel synthesis of compound libraries for drug discovery. Procurement for automated workflows favors this easy-to-handle physical form.

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